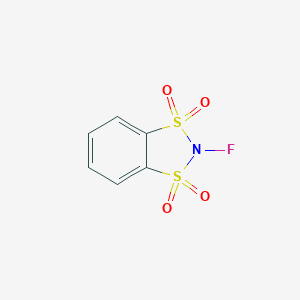

N-Fluoro-O-benzenedisulfonimide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-1λ6,3λ6,2-benzodithiazole 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4S2/c7-8-13(9,10)5-3-1-2-4-6(5)14(8,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXAULYORNMOAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)S(=O)(=O)N(S2(=O)=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20565505 | |

| Record name | 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1344-80-5 | |

| Record name | 2-Fluoro-1H-1lambda~6~,3lambda~6~,2-benzodithiazole-1,1,3,3(2H)-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20565505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of N-Fluoro-O-benzenedisulfonimide (NFOBS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a significant electrophilic fluorinating agent utilized in organic synthesis for the introduction of fluorine into a wide array of molecules. This guide provides a comprehensive overview of the synthesis and characterization of NFOBS, offering detailed experimental protocols and a summary of its key physical and spectral properties. The synthesis is a three-step process commencing with commercially available o-benzenedisulfonic acid. The subsequent characterization is detailed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), providing a complete profile of this important reagent.

Synthesis of this compound

The synthesis of NFOBS is a well-established three-step process. The overall synthetic pathway involves the conversion of o-benzenedisulfonic acid to o-benzenedisulfonyl chloride, followed by amination to form the key intermediate o-benzenedisulfonimide, which is then subjected to direct fluorination.

Synthesis Pathway

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of o-Benzenedisulfonyl Chloride

Step 2: Synthesis of o-Benzenedisulfonimide

The key intermediate, o-benzenedisulfonimide, is prepared by the reaction of o-benzenedisulfonyl chloride with ammonia. The crude o-benzenedisulfonyl chloride is typically dissolved in a suitable organic solvent and treated with aqueous or gaseous ammonia. The resulting sulfonimide precipitates and can be collected by filtration.

Step 3: Synthesis of this compound (NFOBS)

The final step involves the direct fluorination of o-benzenedisulfonimide. A suspension of o-benzenedisulfonimide and sodium fluoride in an inert solvent is cooled, and a mixture of 10% fluorine in nitrogen gas is bubbled through the suspension. The reaction progress is monitored, and upon completion, the product is isolated by filtration and purified.

Characterization of this compound

The structural confirmation and purity of the synthesized NFOBS are established through a combination of spectroscopic techniques.

Experimental Workflow for Characterization

Caption: Workflow for the characterization of NFOBS.

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₄FNO₄S₂[1] |

| Molecular Weight | 237.23 g/mol [2] |

| Appearance | Crystalline solid |

| Melting Point | 139-140 °C (decomposes) |

| CAS Number | 134414-80-5[3] |

Spectroscopic Data

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of NFOBS.

¹H NMR: The proton NMR spectrum of NFOBS is expected to show signals in the aromatic region, corresponding to the four protons on the benzene ring. The chemical shifts and coupling patterns would be consistent with a disubstituted benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the six carbon atoms of the benzene ring. The chemical shifts will be influenced by the electron-withdrawing sulfonyl groups.

¹⁹F NMR: The fluorine NMR spectrum is the most informative for confirming the presence and electronic environment of the fluorine atom. A single resonance is expected, and its chemical shift is characteristic of the N-F bond in this class of compounds.

Table 1: Comparative NMR Data for NFSI (CDCl₃)

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H NMR | 8.02-7.95 (m), 7.77-7.70 (m), 7.66-7.59 (m) |

| ¹³C NMR | 138.0, 135.0, 130.0, 127.4 |

| ¹⁹F NMR | ~ -48 to -50 (relative to CFCl₃) |

Note: The data for NFSI is provided for illustrative purposes. The exact chemical shifts for NFOBS may vary.

2.3.2. Infrared (IR) Spectroscopy

The IR spectrum of NFOBS will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 2: Expected IR Absorption Bands for NFOBS

| Wavenumber (cm⁻¹) | Functional Group |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1450 | Aromatic C=C stretch |

| ~1350-1300 & ~1170-1150 | Asymmetric and Symmetric SO₂ stretch |

| ~900-800 | N-F stretch |

2.3.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of NFOBS.

Table 3: Expected Mass Spectrometry Data for NFOBS

| Ion | m/z |

| [M]⁺ | 237 |

| [M-F]⁺ | 218 |

| [C₆H₄(SO₂)₂N]⁺ | 218 |

| [C₆H₄SO₂]⁺ | 140 |

Conclusion

This technical guide has outlined the synthesis and characterization of this compound. The three-step synthesis from o-benzenedisulfonic acid provides a reliable route to this valuable fluorinating agent. The combination of NMR, IR, and MS analyses allows for the unambiguous confirmation of its structure and assessment of its purity. This information is crucial for researchers and professionals in the fields of organic synthesis and drug development who utilize NFOBS for the introduction of fluorine into target molecules. Further research to provide detailed, publicly available experimental spectra for NFOBS would be a valuable contribution to the scientific community.

References

An In-Depth Technical Guide to N-Fluoro-O-benzenedisulfonimide (NFOBS)

For Researchers, Scientists, and Drug Development Professionals

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a highly efficient and stable electrophilic fluorinating agent. Its robust nature and powerful reactivity have established it as a valuable tool in modern organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals where the introduction of fluorine atoms can significantly enhance biological activity and metabolic stability. This guide provides a comprehensive overview of its fundamental properties, synthesis, and applications.

Core Properties of this compound

NFOBS is a stable, crystalline solid that serves as a potent source of "electrophilic" fluorine (F⁺).[1] Its high reactivity compared to similar reagents is attributed to the strong electron-withdrawing nature of the two sulfonyl groups, which polarizes the nitrogen-fluorine bond, making the fluorine atom highly susceptible to nucleophilic attack.

Quantitative Data Summary

The key physical and chemical properties of NFOBS are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-fluoro-1λ⁶,3λ⁶,2-benzodithiazole-1,1,3,3-tetraoxide |

| Abbreviation | NFOBS |

| CAS Number | 134414-80-5 |

| Molecular Formula | C₆H₄FNO₄S₂ |

| Molecular Weight | 237.23 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 139–140 °C (with decomposition)[1] |

| Stability | Stable at room temperature for over a year when stored under an inert atmosphere.[2] |

| ¹⁹F NMR Chemical Shift | 37.8 ppm (upfield from CFCl₃)[2] |

Synthesis and Reaction Mechanisms

The synthesis of NFOBS is a multi-step process starting from commercially available materials. Its primary application lies in the electrophilic fluorination of a wide range of carbon-centered nucleophiles.

Synthesis of NFOBS: An Experimental Workflow

NFOBS is prepared in a three-step sequence from o-benzenedisulfonic acid with a reported overall yield of 81%.[2] The workflow involves the conversion of the acid to its corresponding disulfonyl chloride, followed by amination to form the sulfonimide precursor, which is then fluorinated.

Mechanism of Electrophilic Fluorination

The mechanism of fluorination by NFOBS is a topic of discussion, but substantial evidence points towards an Sₙ2-type pathway for most nucleophilic substrates.[2] In this process, the nucleophile directly attacks the electrophilic fluorine atom, leading to the cleavage of the N-F bond and the formation of a new carbon-fluorine bond. A single-electron transfer (SET) mechanism has also been considered but is less supported by experimental outcomes with NFOBS.[2]

Experimental Protocols

Detailed and reproducible protocols are crucial for the successful application of NFOBS in a research setting. The following sections provide methodologies for the synthesis of the key precursor and a general procedure for electrophilic fluorination.

Protocol 1: Synthesis of o-Benzenedisulfonimide

The precursor to NFOBS, o-benzenedisulfonimide, is synthesized from the corresponding o-benzenedisulfonyl chloride.

Materials:

-

o-Benzenedisulfonyl chloride

-

Concentrated ammonium hydroxide

-

Deionized water

-

Ice

Procedure:

-

o-Benzenedisulfonyl chloride is added portion-wise to a flask containing concentrated ammonium hydroxide, which is cooled in an ice bath.

-

The addition is controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the mixture is stirred vigorously for 1-2 hours while allowing it to slowly warm to room temperature.

-

The resulting precipitate is collected by vacuum filtration.

-

The crude o-benzenedisulfonimide is washed with cold deionized water to remove any residual ammonium salts.

-

The product is then dried under vacuum to yield the pure sulfonimide, which can be used in the subsequent fluorination step without further purification.

Protocol 2: Synthesis of this compound (NFOBS)

This protocol outlines the direct fluorination of the sulfonimide precursor. Caution: This reaction involves elemental fluorine (F₂) and should only be performed by trained personnel in a specialized fume hood with appropriate safety measures.

Materials:

-

o-Benzenedisulfonimide

-

Anhydrous acetonitrile (MeCN)

-

A gaseous mixture of 10% fluorine in nitrogen (10% F₂/N₂)

Procedure:

-

A solution of o-benzenedisulfonimide is prepared in anhydrous acetonitrile in a suitable reaction vessel (e.g., a Teflon or passivated stainless steel reactor).

-

The solution is cooled to -40 °C using a suitable cooling bath (e.g., an acetone/dry ice bath).

-

The 10% F₂/N₂ gas mixture is bubbled through the cooled, stirred solution at a controlled rate.

-

The reaction progress is monitored by periodically taking aliquots and analyzing them (e.g., by ¹⁹F NMR or TLC) until the starting material is consumed.

-

Once the reaction is complete, the gas flow is stopped, and the system is purged with dry nitrogen to remove any residual fluorine.

-

The solvent is removed under reduced pressure.

-

The resulting solid is purified, typically by recrystallization from a suitable solvent system, to afford NFOBS as a crystalline solid.[1][2]

Protocol 3: General Procedure for Electrophilic Fluorination of a Ketone Enolate

This protocol describes a typical application of NFOBS for the α-fluorination of a ketone via its lithium enolate.

Materials:

-

Ketone substrate

-

Anhydrous tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) solution in THF/hexanes

-

This compound (NFOBS)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

A solution of the ketone substrate in anhydrous THF is prepared in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of LDA (typically 1.05-1.2 equivalents) is added dropwise to the ketone solution via syringe, and the mixture is stirred at -78 °C for 30-60 minutes to ensure complete enolate formation.

-

A solution of NFOBS (1.1 equivalents) in anhydrous THF is then added dropwise to the enolate solution at -78 °C.

-

The reaction mixture is stirred at -78 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction is quenched at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

-

The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x volumes).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to yield the α-fluorinated ketone.

Role in Drug Development and Synthesis of Bioactive Molecules

The introduction of fluorine into bioactive molecules is a cornerstone strategy in modern drug discovery. Fluorine's unique properties—high electronegativity, small size, and ability to form strong bonds with carbon—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. NFOBS serves as a critical reagent in this process, enabling the late-stage fluorination of complex intermediates in the synthesis of potential drug candidates.

By providing a reliable method for creating C-F bonds under relatively mild conditions, NFOBS allows medicinal chemists to generate libraries of fluorinated analogues of known drugs or natural products. These analogues are then screened for improved pharmacological properties, leading to the identification of new lead compounds with enhanced efficacy and better pharmacokinetic profiles.

References

An In-depth Technical Guide to the Stability and Storage of N-Fluoro-O-benzenedisulfonimide (NFSI)

For Researchers, Scientists, and Drug Development Professionals

N-Fluoro-O-benzenedisulfonimide (NFSI), a widely utilized electrophilic fluorinating reagent, is favored for its efficacy and handling characteristics. A thorough understanding of its stability and appropriate storage conditions is paramount for ensuring its reactivity, purity, and safety in research and development settings. This guide provides a comprehensive overview of the stability profile of NFSI and details best practices for its storage and handling.

Physicochemical Properties

A foundational understanding of NFSI's physical and chemical properties is essential for its proper handling and storage.

| Property | Value |

| Appearance | White to light yellow crystalline powder[1] |

| Melting Point | 114-119 °C[1][2] |

| Molecular Formula | C₁₂H₁₀FNO₄S₂ |

| Molecular Weight | 315.34 g/mol |

| Solubility | Soluble in acetonitrile, dichloromethane, and THF. Less soluble in toluene, ethanol, and methanol. Sparingly soluble in water and petroleum ether.[2] |

Stability Profile

NFSI is generally considered a "bench-stable" reagent, meaning it does not undergo rapid decomposition under normal laboratory conditions.[1] However, its long-term stability is contingent on proper storage and handling, as it is susceptible to degradation under certain conditions.

2.1. Thermal Stability

NFSI exhibits good thermal stability under recommended storage conditions. It is stable at ambient temperatures and can be used in reactions at elevated temperatures for short durations.[1]

| Parameter | Data |

| Melting Point with Decomposition | While the melting point is reported between 114-119 °C, decomposition may occur at or near this temperature. |

| Recommended Maximum Use Temperature | Can be used in reactions up to 80 °C, though prolonged exposure to high temperatures should be avoided.[1] |

| Decomposition Products | Upon thermal decomposition, NFSI is expected to release hazardous products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), sulfur oxides (SOx), and gaseous hydrogen fluoride (HF). |

2.2. Chemical Stability and Compatibility

The chemical stability of NFSI is influenced by the presence of other chemical species. It is crucial to avoid contact with incompatible materials to prevent degradation and potentially hazardous reactions.

| Condition | Compatibility/Incompatibility |

| Acids | Generally stable in the presence of weak acids. |

| Bases | May be decomposed by strong bases. |

| Reducing Agents | Incompatible with strong reducing agents, which can lead to decomposition.[2] |

| Oxidizing Agents | Incompatible with strong oxidizing agents. |

| Nucleophiles | Can react with certain nucleophiles, acting as a sulfonyl source, which represents a degradation pathway. |

| Water/Moisture | While generally stable, prolonged exposure to moisture should be avoided to prevent hydrolysis. |

2.3. Photochemical Stability

Recommended Storage Conditions and Shelf Life

Proper storage is critical to maintaining the integrity and shelf life of NFSI.

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place. A storage temperature of <15°C is recommended.[3] |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and air. |

| Container | Keep in a tightly sealed, opaque container to protect from light and moisture. |

| Location | Store in a well-ventilated area away from incompatible materials. |

| Shelf Life | With proper storage, a shelf life of one to two years has been suggested by some suppliers. However, it is recommended to verify the purity of the reagent if it has been stored for an extended period. |

Experimental Protocols for Stability and Compatibility Testing

While specific, validated stability-indicating assays for NFSI are not widely published, the following general protocols can be adapted to assess its stability and compatibility.

4.1. Protocol for Accelerated Thermal Stability Study

This protocol provides a framework for evaluating the thermal stability of NFSI under accelerated conditions.

Methodology:

-

Sample Preparation: Accurately weigh equal amounts of NFSI into several amber glass vials.

-

Baseline Analysis: Analyze a sample at time zero using High-Performance Liquid Chromatography (HPLC) to determine the initial purity and to serve as a reference.

-

Storage: Place the vials in temperature-controlled ovens at a minimum of three different elevated temperatures (e.g., 40 °C, 60 °C, and 80 °C).

-

Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, and 12 weeks), remove one vial from each temperature.

-

Analysis: Allow the samples to cool to room temperature and analyze by HPLC to determine the percentage of remaining NFSI and the formation of any degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the structure of major degradants.

-

Data Analysis: Plot the concentration of NFSI against time for each temperature to determine the degradation rate. This data can be used to estimate the shelf life at recommended storage conditions.

4.2. Protocol for Chemical Compatibility Study

This protocol outlines a method to assess the compatibility of NFSI with various laboratory solvents.

Methodology:

-

Solution Preparation: Prepare saturated or near-saturated solutions of NFSI in a range of common laboratory solvents (e.g., acetonitrile, dichloromethane, THF, ethyl acetate, methanol, and toluene) in separate amber glass vials.

-

Storage: Store the solutions under controlled ambient and elevated temperature conditions (e.g., 25 °C and 40 °C).

-

Time-Point Analysis: At specified time intervals (e.g., 1, 4, 8, and 12 weeks), take an aliquot from each solution.

-

Analysis: Analyze the aliquots by HPLC to determine the concentration of NFSI. Also, visually inspect the solutions for any changes in color or the formation of precipitates.

-

Assessment: Calculate the percentage of degradation over time for each solvent and temperature condition to determine the compatibility.

Logical Decision-Making for Storage and Handling

The following decision tree provides a logical guide for the proper storage and handling of NFSI.

By adhering to the guidelines outlined in this technical guide, researchers, scientists, and drug development professionals can ensure the stability, efficacy, and safe handling of this compound in their laboratory and development activities.

References

N-Fluoro-O-benzenedisulfonimide (NFOBS): A Comprehensive Technical Guide to its Role as an Electrophilic Fluorine Source

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, can dramatically improve the pharmacological profile of bioactive compounds.[1][2] Among the array of reagents developed for this purpose, electrophilic fluorinating agents have proven to be particularly valuable for their ability to deliver fluorine to electron-rich centers.[3][4] This technical guide provides an in-depth exploration of N-Fluoro-O-benzenedisulfonimide (NFOBS), a highly effective and versatile electrophilic fluorine source.

Introduction to this compound (NFOBS)

This compound, commonly abbreviated as NFOBS, is a stable, crystalline solid that serves as a powerful electrophilic fluorinating agent.[1][5] It belongs to the class of N-F reagents, which are characterized by a polarized nitrogen-fluorine bond that renders the fluorine atom electron-deficient and thus, electrophilic.[6] The strong electron-withdrawing nature of the two adjacent sulfonyl groups in the O-benzenedisulfonimide backbone significantly enhances the electrophilicity of the fluorine atom, making NFOBS a highly reactive yet selective reagent.[6]

Compared to other popular N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, NFOBS often exhibits superior reactivity, which can be attributed to the greater electron-withdrawing capacity of the o-benzenedisulfonimide group.[6] This heightened reactivity allows for the efficient fluorination of a wide range of nucleophiles under mild conditions.[1]

Synthesis of this compound (NFOBS)

NFOBS can be synthesized in a straightforward, three-step process starting from commercially available o-benzenedisulfonic acid, with an overall yield of approximately 81%.[7]

Experimental Protocol: Synthesis of NFOBS[7]

-

Preparation of o-Benzenedisulfonyl Chloride: o-Benzenedisulfonic acid is treated with thionyl chloride (SOCl₂) to yield o-benzenedisulfonyl chloride.

-

Formation of o-Benzenedisulfonimide: The resulting o-benzenedisulfonyl chloride is then reacted with ammonium hydroxide (NH₄OH) to form the cyclic sulfonimide.

-

Fluorination: Finally, o-benzenedisulfonimide is treated with a dilute mixture of fluorine gas in nitrogen (typically 10% F₂/N₂) to afford this compound.

Mechanism of Electrophilic Fluorination

The generally accepted mechanism for electrophilic fluorination with NFOBS involves the direct transfer of the electrophilic fluorine atom from the N-F bond to a carbon-centered nucleophile.[6] This process is a two-electron transfer reaction. The precise mechanism, whether it proceeds via an Sₙ2 pathway or a single-electron transfer (SET) process, has been a subject of discussion.[3] However, evidence such as similar yields for reactions with aryl Grignard reagents and aryllithiums, which have different tendencies for SET, supports the Sₙ2-like mechanism.[3]

The reaction proceeds as follows:

-

The nucleophile attacks the electrophilic fluorine atom of NFOBS.

-

A transition state is formed where the C-F bond is forming and the N-F bond is breaking.

-

The N-F bond cleaves heterolytically, transferring the fluorine atom to the nucleophile.

-

This results in the formation of the desired fluorinated product and the o-benzenedisulfonimide anion as a byproduct.[6] This byproduct is highly water-soluble, which simplifies the purification of the final product.[7]

Applications in Organic Synthesis

NFOBS is a versatile reagent capable of fluorinating a wide variety of nucleophilic substrates.

Fluorination of Carbonyl Compounds

NFOBS is highly effective for the α-fluorination of enolates derived from ketones, esters, and 1,3-dicarbonyl compounds.[1][7]

Quantitative Data on the Fluorination of Carbonyl Compounds with NFOBS

| Substrate | Base/Conditions | Solvent | Yield (%) | Reference |

| 2-Phenylcyclohexanone | LDA, THF, -78 °C | THF | 85 | [7] |

| 1-Indanone | LDA, THF, -78 °C | THF | 95 | [7] |

| Diethyl malonate | NaH | THF | 92 | [1] |

| Dibenzoylmethane | K₂CO₃ | CH₃CN | 90 | [8] |

| β-Keto esters | Cs₂CO₃ | MeCN/H₂O | Good to excellent | [9] |

Fluorination of Aromatic and Heteroaromatic Compounds

NFOBS can be used for the direct fluorination of electron-rich aromatic and heteroaromatic compounds. The reaction with organometallic derivatives of arenes, such as Grignard reagents and organolithium species, provides a route to aryl fluorides.[1]

Quantitative Data on the Fluorination of Aromatic Compounds with NFOBS

| Substrate | Conditions | Yield of Fluorobenzene (%) | Reference |

| Phenylmagnesium bromide | THF | 80 | [1][6] |

| Phenyllithium | THF | 78 | [3] |

| 1,3-Dimethoxybenzene | Neat | Not specified | [1] |

It is noteworthy that NFOBS has shown superior performance compared to NFSI in the fluorination of aryl Grignard reagents, providing an 80% yield of fluorobenzene compared to 58% with NFSI.[6]

Comparison with Other Electrophilic Fluorinating Reagents

The choice of a fluorinating agent is critical for the success of a synthetic transformation. The following diagram illustrates the relative reactivity and characteristics of NFOBS in comparison to other common N-F reagents.

References

- 1. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Applications of Selected Fluorine-Containing Fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Research Portal [researchdiscovery.drexel.edu]

- 6. This compound | 1344-80-5 | Benchchem [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. sioc.cas.cn [sioc.cas.cn]

N-Fluoro-O-benzenedisulfonimide and its Analogues: An In-depth Technical Guide for Organic Chemists

Abstract: This technical guide provides a comprehensive overview of N-Fluoro-O-benzenedisulfonimide (NFOBS) and its analogues, with a particular focus on N-fluorobenzenesulfonimide (NFSI), as powerful electrophilic fluorinating agents in modern organic synthesis. It is intended for researchers, scientists, and professionals in drug development who seek to leverage these reagents for the selective introduction of fluorine into organic molecules. This document details the synthesis, stability, and reactivity of these compounds, presenting quantitative data in structured tables for clear comparison. Furthermore, it offers detailed experimental protocols for key transformations and utilizes visual diagrams to elucidate reaction pathways and experimental workflows, thereby serving as a practical resource for laboratory applications.

Introduction

The strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of modern drug discovery and materials science. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, have led to a surge in the development of selective fluorination methodologies. Among the various approaches, electrophilic fluorination has emerged as a particularly effective strategy, offering a complementary approach to traditional nucleophilic methods.[1][2]

Within the arsenal of electrophilic fluorinating agents, those possessing a nitrogen-fluorine (N-F) bond have proven to be the most practical due to their stability, ease of handling, and tunable reactivity.[1] this compound (NFOBS) and its close analogue, N-fluorobenzenesulfonimide (NFSI), are prominent members of this class of reagents.[1][2] These crystalline, bench-stable solids serve as reliable sources of "electrophilic fluorine" for the fluorination of a wide array of carbon-centered nucleophiles.[3] This guide will delve into the core aspects of NFOBS and its analogues, providing the necessary technical details for their successful application in organic synthesis.

Synthesis of this compound (NFOBS)

NFOBS is a stable, crystalline solid that can be conveniently prepared in a high overall yield from commercially available starting materials. The synthesis is a robust three-step process commencing with o-benzenedisulfonic acid.[4][5]

Synthetic Workflow

The overall synthetic pathway for NFOBS is depicted below.

Caption: Synthetic pathway for this compound (NFOBS).

Detailed Experimental Protocol

Step 1: Synthesis of o-Benzenedisulfonimide

-

To a flask charged with o-benzenedisulfonic acid (1.0 eq.), add phosphorus pentachloride (2.2 eq.) or thionyl chloride in portions with cooling.

-

Heat the reaction mixture under reflux until the evolution of HCl gas ceases.

-

Remove the excess PCl₅ or SOCl₂ by distillation under reduced pressure to obtain crude o-benzenedisulfonyl chloride.

-

Carefully add the crude o-benzenedisulfonyl chloride to a cooled, concentrated solution of ammonium hydroxide.

-

Stir the mixture vigorously and then acidify with a suitable acid (e.g., HCl) to precipitate the o-benzenedisulfonimide.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step 2: Synthesis of this compound (NFOBS)

-

Dissolve the o-benzenedisulfonimide (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Cool the solution to -40 °C in a well-ventilated fume hood, taking all necessary safety precautions for working with elemental fluorine.

-

Bubble a stream of 10% fluorine gas in nitrogen through the solution while maintaining the low temperature.

-

Monitor the reaction progress by a suitable method (e.g., TLC or NMR).

-

Upon completion, purge the reaction mixture with nitrogen to remove any residual fluorine.

-

Remove the solvent under reduced pressure. The resulting solid can be purified by recrystallization to afford NFOBS.

Reactivity and Scope

NFOBS and its analogues are versatile reagents for the fluorination of a broad range of nucleophilic substrates. The general mechanism is believed to be an SN2-type process where the nucleophile attacks the electrophilic fluorine atom, leading to the displacement of the sulfonimide anion.[2][4]

General Reaction Mechanism

Caption: Proposed SN2 mechanism for electrophilic fluorination.

Fluorination of Various Substrates: A Quantitative Comparison

The following tables summarize the yields of fluorination reactions for various classes of nucleophiles using NFOBS and its primary analogue, NFSI.

Table 1: Fluorination of Metal Enolates and Silyl Enol Ethers

| Substrate | Reagent | Product | Yield (%) | Reference |

| Lithium enolate of 2-methylcyclohexanone | NFOBS | 2-Fluoro-2-methylcyclohexanone | 95 | [4] |

| Lithium enolate of propiophenone | NFOBS | α-Fluoropropiophenone | 85 | [4] |

| Trimethylsilyl enol ether of acetophenone | NFSI | α-Fluoroacetophenone | Moderate to high | [1] |

| 1-(Trimethylsilyloxy)cyclohexene | NFOBS | 2-Fluorocyclohexanone | 78 | [4] |

Table 2: Fluorination of 1,3-Dicarbonyl Compounds

| Substrate | Reagent | Product | Yield (%) | Reference |

| Diethyl malonate (sodium salt) | NFOBS | Diethyl fluoromalonate | 92 | [4] |

| Dibenzoylmethane | NFOBS | 2-Fluorodibenzoylmethane | 90 | [4] |

| 1,3-Diphenylpropane-1,3-dione | NFSI | 2-Fluoro-1,3-diphenylpropane-1,3-dione | High | [3] |

Table 3: Fluorination of Organometallic Reagents

| Substrate | Reagent | Product | Yield (%) | Reference |

| Phenylmagnesium bromide | NFOBS | Fluorobenzene | 80 | [1][4] |

| Phenylmagnesium bromide | NFSI | Fluorobenzene | 58 | [4] |

| Phenyllithium | NFOBS | Fluorobenzene | Similar to Grignard | [2] |

| o-Lithiated N,N-diethylbenzamide | NFSI | o-Fluoro-N,N-diethylbenzamide | Better than NFOBS | [4] |

Detailed Experimental Protocols for Fluorination Reactions

General Procedure for the Fluorination of a Silyl Enol Ether with NFOBS

-

In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silyl enol ether (1.0 eq.) in a suitable anhydrous solvent (e.g., THF, CH₂Cl₂).

-

Cool the solution to the desired temperature (typically ranging from -78 °C to room temperature, substrate-dependent).

-

Add this compound (NFOBS) (1.1-1.5 eq.) portion-wise as a solid or as a solution in the same solvent.

-

Stir the reaction mixture at the same temperature and monitor its progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.

-

Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluorinated carbonyl compound.

Analogues of NFOBS

The most widely used analogue of NFOBS is N-fluorobenzenesulfonimide (NFSI). It is also a commercially available, stable, and crystalline solid.[1] While the reactivity of NFOBS and NFSI is often similar, subtle differences exist. For instance, NFOBS has been reported to give better yields in the fluorination of metal enolates and Grignard reagents, whereas NFSI can be more effective for the fluorination of certain ortho-lithiated aromatic substrates.[4] Other analogues include N-fluorosulfonamides and cationic N-F reagents like Selectfluor®, which exhibit different reactivity profiles.[1]

Safety and Handling

NFOBS and its analogues are stable and relatively safe to handle compared to other fluorinating agents like elemental fluorine. However, they are oxidizing agents and should be handled with care. Standard laboratory safety practices, including the use of personal protective equipment (safety glasses, gloves, lab coat), are essential. These reagents should be stored in a cool, dry place away from incompatible materials.

Conclusion

This compound and its analogues, particularly NFSI, are indispensable tools in modern organic synthesis for the selective introduction of fluorine. Their stability, ease of handling, and broad substrate scope make them highly valuable reagents for researchers in both academic and industrial settings. This guide has provided a detailed overview of their synthesis, reactivity, and application, with the aim of facilitating their effective use in the laboratory. The provided quantitative data and experimental protocols serve as a practical starting point for the development of novel fluorinated molecules with potential applications in medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for the Fluorination of Aromatic Compounds using N-Fluoro-O-benzenedisulfonimide (NFOBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a powerful electrophilic fluorinating agent used for the introduction of fluorine into organic molecules. The incorporation of fluorine can significantly alter the biological and chemical properties of aromatic compounds, making it a valuable strategy in drug discovery and materials science.[1] NFOBS serves as a stable, solid source of electrophilic fluorine, offering an alternative to other N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®.[2] This document provides detailed application notes and protocols for the fluorination of aromatic compounds using NFOBS.

Reaction Mechanism and Scope

The fluorination of aromatic compounds with NFOBS proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The electron-deficient fluorine atom in NFOBS is attacked by the electron-rich aromatic ring, leading to the formation of a sigma complex (Wheland intermediate). Subsequent deprotonation restores aromaticity and yields the fluorinated product. The reaction is most effective with electron-rich aromatic substrates.

Data Presentation: Reaction Conditions and Yields

The following table summarizes the reported reaction conditions for the fluorination of various aromatic compounds with NFOBS. Due to the specific reactivity profile of NFOBS, its application is most successful with activated aromatic systems.

| Substrate | Reagent (Equivalents) | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1,3-Dimethoxybenzene | NFOBS (1.0) | Neat | 0 | 4 | 2-Fluoro-1,3-dimethoxybenzene | 60 |

| Phenylmagnesium bromide | NFOBS | - | - | - | Fluorobenzene | 80[3] |

| Toluene | NFOBS | - | - | - | No reaction | -[3] |

| Acetophenone | NFOBS | - | - | - | No reaction | -[3] |

Experimental Protocols

General Safety Precautions

This compound and related N-F reagents should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. For detailed safety information, refer to the Safety Data Sheet (SDS) for N-Fluorobenzenesulfonimide (NFSI) as a close analog.[4][5]

Protocol 1: Fluorination of an Activated Aromatic Compound (1,3-Dimethoxybenzene)

This protocol is based on the reported fluorination of 1,3-dimethoxybenzene.[3]

Materials:

-

This compound (NFOBS)

-

1,3-Dimethoxybenzene

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dichloromethane (DCM) or other suitable organic solvent for workup

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Procedure:

-

To a clean, dry round-bottom flask, add 1,3-dimethoxybenzene (1.0 mmol, 1.0 equiv).

-

Cool the flask to 0 °C using an ice bath.

-

While stirring, carefully add this compound (NFOBS) (1.0 mmol, 1.0 equiv) portion-wise to the neat substrate.

-

Continue stirring the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if desired.

-

Upon completion, dilute the reaction mixture with dichloromethane (20 mL).

-

Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 15 mL) to quench any remaining acidic species.

-

Wash the organic layer with brine (15 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-fluoro-1,3-dimethoxybenzene.

Mandatory Visualizations

Caption: Electrophilic aromatic substitution mechanism for the fluorination of an aromatic compound using NFOBS.

Caption: General experimental workflow for the fluorination of aromatic compounds with NFOBS.

References

- 1. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 2. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 3. Deoxyfluorination of Phenols [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: Stereoselective Fluorination of Enolates with N-Fluoro-O-benzenedisulfonimide (NFOBS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of fluorine into organic molecules is a cornerstone of modern drug discovery and development. The unique physicochemical properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. Among the various methods for carbon-fluorine bond formation, the electrophilic fluorination of enolates has emerged as a powerful strategy for the synthesis of α-fluoro carbonyl compounds, which are versatile precursors to a wide array of fluorinated drug candidates.

N-Fluoro-O-benzenedisulfonimide (NFOBS) is a highly effective and stable electrophilic fluorinating agent.[1] Developed by Franklin A. Davis and coworkers, NFOBS offers several advantages, including its crystalline nature, high reactivity, and the generation of a water-soluble byproduct, o-benzenedisulfonimide, which simplifies product purification.[1] This document provides detailed application notes and experimental protocols for the stereoselective fluorination of various enolates using NFOBS, targeting researchers and professionals in organic synthesis and drug development.

Mechanism of Fluorination

The fluorination of enolates with NFOBS proceeds through an electrophilic attack of the enolate nucleophile on the electron-deficient fluorine atom of the N-F bond. The strong electron-withdrawing nature of the two sulfonyl groups in NFOBS polarizes the N-F bond, rendering the fluorine atom susceptible to nucleophilic attack. The generally accepted mechanism is an SN2-type process where the enolate attacks the fluorine atom, leading to the formation of the α-fluoro carbonyl compound and the o-benzenedisulfonimide anion.

Diastereoselective Fluorination of Chiral Enolates

The diastereoselective fluorination of enolates derived from chiral carbonyl compounds provides a powerful method for the synthesis of optically active α-fluoro carbonyl compounds. The stereochemical outcome is dictated by the facial bias of the chiral enolate, which is influenced by steric and electronic factors of the chiral auxiliary or substituents.

A common strategy involves the use of chiral N-acyloxazolidinones. The enolization of these imides with a suitable base, followed by quenching with NFOBS, can lead to high diastereoselectivity. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the incoming electrophilic fluorine to the opposite face.

Experimental Protocol: Diastereoselective Fluorination of an N-Acyloxazolidinone

Materials:

-

Chiral N-acyloxazolidinone

-

This compound (NFOBS)

-

Sodium hexamethyldisilazide (NaHMDS)

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH4Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

Procedure:

-

To a solution of the N-acyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under a nitrogen atmosphere, add a solution of NaHMDS (1.1 equiv) in THF dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes to ensure complete enolate formation.

-

Add a solution of NFOBS (1.2 equiv) in THF dropwise to the enolate solution at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous NH4Cl solution.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired α-fluoro-N-acyloxazolidinone.

-

Determine the diastereomeric ratio by 19F NMR or HPLC analysis of the purified product.

Representative Data

| Substrate (N-Acyloxazolidinone) | Product | Yield (%) | Diastereomeric Ratio (dr) |

| N-Propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | α-Fluoro-N-propionyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 85 | >95:5 |

| N-Butyryl-(4S)-4-benzyl-2-oxazolidinone | α-Fluoro-N-butyryl-(4S)-4-benzyl-2-oxazolidinone | 82 | 93:7 |

| N-Phenylacetyl-(4R)-4-isopropyl-2-oxazolidinone | α-Fluoro-N-phenylacetyl-(4R)-4-isopropyl-2-oxazolidinone | 88 | >95:5 |

Note: The data presented here are representative examples based on analogous transformations and the established reactivity of NFOBS. Actual results may vary depending on the specific substrate and reaction conditions.

Enantioselective Fluorination of Prochiral Enolates

The enantioselective fluorination of prochiral enolates can be achieved using a chiral catalyst to control the stereochemical outcome. While this area is more extensively developed for N-Fluorobenzenesulfonimide (NFSI), the principles are applicable to NFOBS. Chiral Lewis acids or organocatalysts can coordinate to the enolate or NFOBS, creating a chiral environment that directs the fluorination to one enantiotopic face of the enolate.

Conceptual Protocol: Catalytic Enantioselective Fluorination of a β-Keto Ester

Materials:

-

β-Keto ester

-

This compound (NFOBS)

-

Chiral Lewis acid catalyst (e.g., a chiral titanium or copper complex)

-

Base (e.g., 2,6-lutidine)

-

Dichloromethane (CH2Cl2), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous sodium sulfate (Na2SO4)

Procedure:

-

To a solution of the chiral Lewis acid catalyst (5-10 mol%) in anhydrous CH2Cl2 (0.1 M) at the desired temperature (e.g., -20 °C to room temperature) under a nitrogen atmosphere, add the β-keto ester (1.0 equiv) followed by the base (1.2 equiv).

-

Stir the mixture for 15-30 minutes to allow for complexation and enolate formation.

-

Add NFOBS (1.1 equiv) in one portion.

-

Stir the reaction mixture for 12-24 hours, monitoring the reaction progress by TLC.

-

Quench the reaction with saturated aqueous NaHCO3 solution.

-

Separate the layers and extract the aqueous layer with CH2Cl2 (3 x 15 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Determine the enantiomeric excess (ee) of the purified product by chiral HPLC analysis.

Expected Outcomes and Considerations

| Substrate (β-Keto Ester) | Product | Expected Yield (%) | Expected Enantiomeric Excess (ee, %) |

| 2-Methoxycarbonyl-1-indanone | 2-Fluoro-2-methoxycarbonyl-1-indanone | 70-90 | 75-95 |

| Ethyl 2-oxocyclopentanecarboxylate | Ethyl 1-fluoro-2-oxocyclopentanecarboxylate | 65-85 | 70-90 |

| Diethyl malonate | Diethyl 2-fluoromalonate | 80-95 | N/A |

Note: This data is hypothetical and based on typical results obtained with similar N-F reagents and catalytic systems. Optimization of the catalyst, solvent, base, and temperature is crucial for achieving high enantioselectivity.

Applications in Drug Development

The stereoselective synthesis of α-fluoro carbonyl compounds using NFOBS provides access to key building blocks for various classes of pharmaceuticals. For example:

-

β-Fluoroamines: Reduction of α-fluoro N-acyloxazolidinones or amides yields chiral β-fluoroamines, which are important pharmacophores in inhibitors of enzymes such as monoamine oxidase (MAO) and in central nervous system agents.

-

Fluorinated Steroids: The diastereoselective fluorination of steroidal ketones can be used to synthesize potent anti-inflammatory and anticancer agents.

-

Fluorinated Amino Acids: α-Fluoro-β-keto esters can be converted into non-proteinogenic α-fluoro-β-amino acids, which can be incorporated into peptides to enhance their stability and biological activity.

Conclusion

This compound (NFOBS) is a valuable reagent for the stereoselective fluorination of enolates. Through substrate-controlled diastereoselective reactions using chiral auxiliaries or catalyst-controlled enantioselective transformations, NFOBS enables the efficient synthesis of optically active α-fluoro carbonyl compounds. These protocols and application notes provide a framework for researchers and drug development professionals to leverage this powerful fluorinating agent in the synthesis of novel fluorinated molecules with potential therapeutic applications. The straightforward procedures and the ease of purification make NFOBS an attractive choice for both small-scale and large-scale synthetic endeavors.

References

Palladium-Catalyzed C-H Fluorination: Application Notes for N-Fluoro-O-benzenedisulfonimide

Note to the Reader: Extensive literature searches did not yield specific examples or detailed protocols for the palladium-catalyzed C-H fluorination utilizing N-Fluoro-O-benzenedisulfonimide (NFBSI). However, the closely related reagent, N-Fluorobenzenesulfonimide (NFSI), is well-documented in this transformation. The following application notes and protocols are based on the use of NFSI and are intended to serve as a comprehensive guide and a starting point for the development of protocols using NFBSI, which is also an electrophilic fluorine source.

Application Notes

The direct fluorination of carbon-hydrogen (C-H) bonds is a paramount transformation in modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where the introduction of fluorine can significantly enhance metabolic stability, binding affinity, and lipophilicity. Palladium catalysis has emerged as a powerful tool for directed C-H functionalization, offering high levels of chemo- and regioselectivity.

This document outlines the application of electrophilic N-F reagents, specifically focusing on protocols developed for N-Fluorobenzenesulfonimide (NFSI), in palladium-catalyzed C-H fluorination. The reaction typically proceeds via a C-H activation step, forming a palladacycle intermediate, which is then oxidized by the N-F reagent to a high-valent palladium species. Subsequent reductive elimination furnishes the C-F bond and regenerates the active palladium(II) catalyst.

Key Advantages of this Methodology:

-

Direct Functionalization: Avoids the need for pre-functionalized starting materials, leading to more atom-economical and step-efficient syntheses.

-

High Regioselectivity: The use of directing groups allows for the selective fluorination of specific C-H bonds.

-

Broad Substrate Scope: Tolerates a wide range of functional groups, enabling late-stage fluorination of complex molecules.

Safety Precautions:

-

This compound and N-Fluorobenzenesulfonimide are oxidizing agents and should be handled with care. Avoid contact with skin and eyes, and work in a well-ventilated fume hood.

-

Palladium catalysts can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reactions may be conducted at elevated temperatures and pressures. Ensure appropriate shielding and pressure-rated equipment are used.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

Experimental Protocols

The following are generalized protocols for palladium-catalyzed C-H fluorination using NFSI, which can be adapted for optimization with NFBSI.

Protocol 1: Directed C(sp²)-H Fluorination of 2-Arylpyridines

This protocol is based on the work of Furuya et al. and is suitable for the ortho-fluorination of 2-arylpyridine derivatives.

Materials and Equipment:

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Fluorobenzenesulfonimide (NFSI)

-

2-Arylpyridine substrate

-

Solvent (e.g., 1,2-dichloroethane, acetonitrile)

-

Microwave reactor or oil bath

-

Schlenk tube or sealed reaction vessel

-

Standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Purification supplies (silica gel, solvents for chromatography)

Procedure:

-

To a clean, dry Schlenk tube or microwave reaction vial equipped with a magnetic stir bar, add the 2-arylpyridine substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), and NFSI (1.5 equiv).

-

Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).

-

Add the reaction solvent (to a concentration of 0.1 M) via syringe.

-

Seal the vessel and place it in a preheated oil bath at 120 °C or in a microwave reactor set to the desired temperature and time.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and filter through a pad of celite to remove insoluble palladium species.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired fluorinated product.

Protocol 2: Directed C(sp³)-H Fluorination of Aliphatic Amides

This protocol is adapted from the work of Chen and co-workers for the β-fluorination of aliphatic amides bearing a directing group.

Materials and Equipment:

-

Palladium(II) acetate (Pd(OAc)₂)

-

N-Fluorobenzenesulfonimide (NFSI) or other electrophilic fluorine source like Selectfluor

-

Aliphatic amide substrate with a directing group (e.g., 8-aminoquinoline)

-

Oxidant/Additive (e.g., Ag₂CO₃, Fe(OAc)₂)

-

Solvent (e.g., 1,2-dichloroethane, isopropylnitrile)

-

Sealed pressure tube

-

Standard laboratory glassware

-

Magnetic stirrer and stir bars

-

Purification supplies

Procedure:

-

To a pressure tube equipped with a magnetic stir bar, add the aliphatic amide substrate (1.0 equiv), Pd(OAc)₂ (0.1 equiv), the electrophilic fluorine source (2.5 equiv), and any additives such as Ag₂CO₃ (2.0 equiv) and Fe(OAc)₂ (0.3 equiv).

-

Add the reaction solvent (to a concentration of 0.1 M).

-

Seal the tube tightly and place it in a preheated oil bath at 150 °C.

-

Stir the reaction mixture for the specified time (e.g., 14 hours).

-

After cooling to room temperature, carefully open the pressure tube.

-

Dilute the reaction mixture with an organic solvent and filter to remove solids.

-

Concentrate the filtrate and purify the residue by flash column chromatography to isolate the fluorinated product.

Data Presentation

The following tables summarize representative data for palladium-catalyzed C-H fluorination using NFSI and other electrophilic fluorine sources.

Table 1: Palladium-Catalyzed C(sp²)-H Fluorination of 2-Phenylpyridine with Various Fluorinating Agents

| Entry | Fluorinating Agent | Yield (%) |

| 1 | NFSI | 55 |

| 2 | Selectfluor | 78 |

| 3 | N-Fluoro-2,4,6-trimethylpyridinium triflate | 65 |

Reaction conditions: 2-phenylpyridine (1 equiv), Pd(OAc)₂ (10 mol%), fluorinating agent (1.5 equiv), DCE, 120 °C, microwave, 30 min.

Table 2: Substrate Scope for the Palladium-Catalyzed β-C(sp³)-H Fluorination of Aliphatic Amides

| Substrate | Product | Yield (%) | Diastereomeric Ratio |

| N-(quinolin-8-yl)propanamide | β-fluoro-N-(quinolin-8-yl)propanamide | 75 | N/A |

| N-(quinolin-8-yl)butanamide | 3-fluoro-N-(quinolin-8-yl)butanamide | 82 | N/A |

| N-(quinolin-8-yl)-3-phenylpropanamide | 3-fluoro-N-(quinolin-8-yl)-3-phenylpropanamide | 68 | 5:1 |

Reaction conditions: Substrate (1 equiv), Pd(OAc)₂ (10 mol%), Selectfluor (2.5 equiv), Ag₂CO₃ (2.0 equiv), Fe(OAc)₂ (0.3 equiv), iPrCN/DCE, 150 °C, 14 h.

Mandatory Visualizations

Caption: Proposed catalytic cycle for Pd-catalyzed C-H fluorination.

Application Notes and Protocols for the Fluorination of β-Ketoesters using N-Fluoro-O-benzenedisulfonimide (NFOBS)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-Fluoro-O-benzenedisulfonimide (NFOBS) for the targeted fluorination of β-ketoesters, a critical transformation in the synthesis of fluorinated organic molecules for pharmaceutical and agrochemical applications.

Introduction

This compound (NFOBS) is a stable, crystalline, and highly efficient electrophilic fluorinating agent.[1] It serves as a valuable source of "electrophilic" fluorine for the fluorination of a variety of nucleophiles, including the enolates of β-ketoesters. The introduction of a fluorine atom at the α-position of a β-ketoester generates a chiral center and can significantly influence the biological activity, metabolic stability, and physicochemical properties of the parent molecule. NFOBS offers a reliable method for achieving this transformation, often with high yields.[2]

Reaction Principle

The fluorination of a β-ketoester with NFOBS proceeds via the formation of an enolate intermediate in the presence of a suitable base. This enolate then acts as a nucleophile, attacking the electrophilic fluorine atom of NFOBS to form the α-fluoro-β-ketoester and the corresponding sulfonimide byproduct.

Data Presentation

The fluorination of β-ketoester enolates using NFOBS generally proceeds in good to excellent yields, although the specific yield is dependent on the substrate, base, and reaction conditions.

| Substrate Type | Product | Yield Range (%) | Notes |

| β-Ketoester Enolates | α-Fluoro-β-ketoesters | 65-100[2] | Yields are substrate and condition dependent. |

Experimental Protocols

Below are two detailed protocols for the fluorination of β-ketoesters using NFOBS. The first is a general procedure, and the second is a more specific example for a cyclic β-ketoester.

Protocol 1: General Procedure for the Fluorination of a β-Ketoester

This protocol describes a general method for the α-fluorination of a β-ketoester using NFOBS.

Materials:

-

β-Ketoester

-

This compound (NFOBS)

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Acetonitrile (MeCN))

-

Base (e.g., Sodium hydride (NaH), Lithium diisopropylamide (LDA), Potassium carbonate (K2CO3))

-

Anhydrous work-up solutions (e.g., saturated aqueous ammonium chloride, brine)

-

Anhydrous drying agent (e.g., sodium sulfate, magnesium sulfate)

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

-

Enolate Formation:

-

In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the β-ketoester (1.0 eq) in the chosen anhydrous solvent.

-

Cool the solution to the appropriate temperature (e.g., 0 °C or -78 °C, depending on the base).

-

Slowly add the base (1.0-1.2 eq) to the stirred solution.

-

Allow the mixture to stir at the same temperature for 30-60 minutes to ensure complete enolate formation.

-

-

Fluorination:

-

In a separate flask, dissolve NFOBS (1.0-1.2 eq) in the same anhydrous solvent.

-

Slowly add the NFOBS solution to the enolate mixture via a syringe or dropping funnel.

-

Allow the reaction to stir at the chosen temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight.

-

-

Work-up:

-

Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at a low temperature.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure α-fluoro-β-ketoester.

-

Protocol 2: Fluorination of Ethyl 2-Oxocyclopentanecarboxylate

This protocol provides a specific example for the fluorination of a cyclic β-ketoester.

Materials:

-

Ethyl 2-oxocyclopentanecarboxylate

-

This compound (NFOBS)

-

Anhydrous Tetrahydrofuran (THF)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Saturated aqueous ammonium chloride

-

Brine

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and stirring equipment

-

Inert atmosphere (Nitrogen)

Procedure:

-

Enolate Formation:

-

To a flame-dried 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add anhydrous THF (20 mL).

-

Add sodium hydride (0.44 g, 11.0 mmol, 1.1 eq, of a 60% dispersion) and cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of ethyl 2-oxocyclopentanecarboxylate (1.56 g, 10.0 mmol, 1.0 eq) in anhydrous THF (10 mL) to the stirred suspension.

-

Stir the mixture at 0 °C for 1 hour.

-

-

Fluorination:

-

In a separate flask, dissolve NFOBS (2.61 g, 11.0 mmol, 1.1 eq) in anhydrous THF (15 mL).

-

Add the NFOBS solution dropwise to the enolate suspension at 0 °C over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

-

Work-up:

-

Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride (20 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure.

-

-

Purification:

-

Purify the resulting crude oil by flash column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to yield ethyl 1-fluoro-2-oxocyclopentanecarboxylate.

-

Mandatory Visualizations

Caption: General reaction scheme for the fluorination of a β-ketoester using NFOBS.

Caption: Proposed SN2 mechanism for the fluorination of a β-ketoester with NFOBS.

Caption: A typical experimental workflow for the fluorination of β-ketoesters using NFOBS.

References

Troubleshooting & Optimization

Technical Support Center: N-Fluoro-O-benzenedisulfonimide (NFSI) Reactions

Welcome to the technical support center for N-Fluoro-O-benzenedisulfonimide (NFSI) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound (NFSI) and what are its primary applications?

This compound (NFSI) is a stable, crystalline, and easy-to-handle electrophilic fluorinating agent.[1][2] Its primary use is in the introduction of fluorine atoms into organic molecules.[3] Beyond fluorination, NFSI can also function as an amination reagent, a sulfonyl group transfer agent, and an oxidant in various chemical transformations.[1][4][5]

Q2: My fluorination reaction with NFSI is not working or giving very low yields. What are the common causes?

Several factors can contribute to low or no yield in NFSI fluorination reactions:

-

Insufficiently Nucleophilic Substrate: NFSI is a mild electrophilic fluorinating agent and may not react efficiently with electron-poor or sterically hindered substrates.[6]

-

Improper Solvent Choice: The solvent can significantly impact the reaction outcome. Some reactions may require specific solvents to proceed.[2]

-

Incorrect Stoichiometry: An incorrect ratio of substrate, base (if applicable), and NFSI can lead to incomplete conversion or the formation of byproducts.[5]

-

Reaction Temperature: The optimal temperature can vary widely depending on the substrate and catalyst used. Some reactions require elevated temperatures, while others need to be cooled to prevent side reactions.[2][7]

-

Moisture: While some NFSI reactions can be performed in the presence of water, it can be detrimental in other cases, especially when using strong bases or moisture-sensitive catalysts.[8][9]

Q3: I am observing byproducts in my reaction. What are the likely side reactions?

NFSI can participate in several alternative reaction pathways, leading to byproducts:[1]

-

Sulfonylation: The substrate may be sulfonated instead of fluorinated. This occurs when a nucleophile attacks one of the sulfur atoms of NFSI instead of the fluorine atom.[1]

-

Amination: NFSI can act as an aminating agent, leading to the formation of C-N bonds instead of C-F bonds.[2][4][7][10]

-

Formation of Phenylsulfonyl Fluoride (PhSO₂F): This byproduct can form, particularly in the presence of certain nucleophiles like pyridines.[1]

-

Di- or Poly-fluorination: Over-fluorination can occur, especially with highly activated substrates or an excess of NFSI.[1]

Q4: How should I handle and store NFSI?

NFSI is a bench-stable solid.[1] However, it is good practice to store it in a cool, dry place away from strong reducing agents.[4] Always consult the Safety Data Sheet (SDS) for specific handling and storage instructions.

Troubleshooting Guides

Issue 1: Low to No Product Formation in Electrophilic Fluorination

If you are experiencing low or no yield in your fluorination reaction, consider the following troubleshooting steps.

Troubleshooting Workflow:

Troubleshooting Low Yield

-

Substrate Reactivity: For substrates with low nucleophilicity, such as some ketones, conversion to a more reactive form like a silyl enol ether can improve yields.[11]

-

Solvent Optimization: The choice of solvent is critical. For example, some amination reactions with NFSI work best in solvents like DCE, while others may proceed under solvent-free conditions.[2][7]

-

Temperature Adjustment: Systematically screen a range of temperatures. While some reactions are performed at room temperature or below, others require heating to proceed at a reasonable rate.[2][7]

-

Catalyst and Additive Screening: The addition of a catalyst (e.g., Pd(OAc)₂, CuI, ZrCl₄) or an additive can dramatically improve reaction outcomes.[7][12] Lewis acids, for instance, can activate the substrate or NFSI.

Issue 2: Formation of Unwanted Byproducts

The presence of significant byproducts indicates that alternative reaction pathways are competing with the desired fluorination.

Potential Reaction Pathways:

NFSI Reaction Pathways

-

Minimizing Sulfonylation: This side reaction is more likely with "hard" nucleophiles.[1] Modifying the reaction conditions, such as changing the solvent or temperature, can sometimes favor fluorination.

-

Preventing Amination: Amination can be favored under certain conditions, particularly with transition metal catalysts.[4][7] If amination is a significant problem, consider catalyst-free conditions if applicable to your substrate, or screen different metal catalysts.

-

Controlling Over-fluorination: To avoid di- or poly-fluorination, use a stoichiometric amount of NFSI or add it slowly to the reaction mixture. Running the reaction at a lower temperature can also increase selectivity for mono-fluorination.[7]

Data Presentation

Table 1: Catalyst and Solvent Effects on the Amination of 2,4-Disubstituted Azoles with NFSI

| Entry | Catalyst | Solvent | Yield (%) |

| 1 | Pd(OAc)₂ | DCE | Moderate to Excellent |

| 2 | Cu(OAc)₂ | DCE | Moderate to Excellent |

| 3 | Cu(TFA)₂ | DCE | Moderate to Excellent |

| 4 | FeCl₂ | DCE | Good |

| 5 | None (TEMPO) | EtOAc | Moderate to Excellent |

Data synthesized from multiple examples in the literature.[7]

Table 2: Optimization of Metal-Free Amidation of 1,2,3-Trimethoxybenzene (TMB) with NFSI

| Entry | Solvent | Temperature (°C) | Yield (%) |

| 1 | Dichloromethane | Reflux | Poor |

| 2 | Diethyl Ether | Reflux | Traces |

| 3 | Toluene | Reflux | Moderate |

| 4 | Dioxane | Reflux | Moderate |

| 5 | None | Melting Temp. | Excellent |

| 6 | Water | Reflux | Good |

Data adapted from a study on the electrophilic aromatic substitution of electron-rich arenes with NFSI.[2][13]

Experimental Protocols

Protocol 1: General Procedure for the Decarboxylative Fluorination of β-Ketoacids

This protocol describes the fluorination of a β-ketoacid with subsequent decarboxylation to yield an α-fluoroketone.[8]

-

To a 20 mL Schlenk flask equipped with a magnetic stir bar, add the β-ketoacid (0.5 mmol), N-Fluorobenzenesulfonimide (NFSI) (0.55 mmol, 1.1 equiv), and cesium carbonate (Cs₂CO₃) (1.0 mmol, 2.0 equiv).

-

Add a mixture of acetonitrile (MeCN) and water (H₂O) in a 9:1 ratio (5 mL).

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed ortho-C–H Fluorination of 2-Arylbenzo[d]thiazoles

This protocol details a directed C-H fluorination using a palladium catalyst.[7]

-

In a reaction vial, combine the 2-arylbenzo[d]thiazole substrate (0.2 mmol), Pd(PPh₃)₄ (0.02 mmol, 10 mol%), and L-proline (0.04 mmol, 20 mol%).

-

Add NFSI (0.3 mmol, 1.5 equiv).

-

Add 2 mL of a suitable solvent (e.g., DCE).

-

Seal the vial and heat the reaction mixture at the optimized temperature (e.g., 100 °C).

-

Stir for the required reaction time (e.g., 24 hours).

-

After cooling to room temperature, dilute the mixture with a suitable solvent like ethyl acetate and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography to obtain the desired fluorinated product.

Protocol 3: Metal-Free C-3 Amination of N-Substituted Indoles

This procedure outlines the amination of indoles without a transition metal catalyst.[7]

-

To a flame-dried reaction tube, add the N-substituted indole (0.5 mmol) and potassium carbonate (K₂CO₃) (0.05 mmol, 10 mol%).

-

Add NFSI (1.0 mmol, 2.0 equiv).

-

Add 1,2-dichloroethane (DCE) (2 mL) under an inert atmosphere (e.g., argon or nitrogen).

-

Seal the tube and stir the mixture at 60 °C.

-

Monitor the reaction by TLC.

-

Once the starting material is consumed, cool the reaction to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the crude residue by flash chromatography on silica gel to yield the 3-aminated indole.

References

- 1. Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions: fluorination, fluorodemethylation, sulfonylation, and amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Electrophilic aromatic substitution of electron-rich arenes with N-fluorobenzenesulfonimide (NFSI) as an electrophile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 4. The role of N-fluorobisbenzenesulfonamide in chemical synthesis_Chemicalbook [chemicalbook.com]

- 5. Reddit - The heart of the internet [reddit.com]

- 6. N-Fluorobenzenesulfonimide (NFSI) [organic-chemistry.org]

- 7. N-Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sioc.cas.cn [sioc.cas.cn]

- 9. mdpi.com [mdpi.com]

- 10. Metal-free C–H amination of arene with N-fluorobenzenesulfonimide catalysed by nitroxyl radicals at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 12. N -Fluorobenzenesulfonimide: a useful and versatile reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00324G [pubs.rsc.org]

- 13. Electrophilic aromatic substitution of electron-rich arenes with N -fluorobenzenesulfonimide (NFSI) as an electrophile - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07008A [pubs.rsc.org]

Technical Support Center: Optimizing N-Fluoro-O-benzenedisulfonimide (NFSI) Fluorination Reactions

Welcome to the technical support center for N-Fluoro-O-benzenedisulfonimide (NFSI) fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their fluorination experiments.

Troubleshooting Guide

This guide addresses common issues encountered during NFSI fluorination reactions, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

-

Question: My fluorination reaction with NFSI is resulting in a low yield or no desired product. What are the potential causes and how can I improve the outcome?

-

Answer: Low yields in NFSI fluorinations can stem from several factors, including suboptimal reaction conditions, substrate reactivity issues, or reagent degradation. Here are key areas to investigate:

-